4-chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate belongs to a class of compounds known as phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates (PID-SOs). [] These compounds have garnered significant attention in scientific research due to their promising antiproliferative activities, making them potential candidates for anticancer drug development. [] Specifically, PID-SOs bearing an imidazolidine-2,4-dione group, to which this compound belongs, have demonstrated noteworthy antiproliferative activity in the nanomolar to low micromolar range. []
Although specific details on the synthesis of 4-chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate are not available in the provided literature, studies suggest that similar PID-SOs are synthesized by reacting a substituted phenol with a 4-(2,5-dioxoimidazolidin-1-yl)benzenesulfonyl chloride derivative. [] The reaction is typically carried out in the presence of a base and an appropriate solvent.
The molecular structure of 4-chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate comprises a central benzenesulfonate moiety connected to a 4-chlorophenyl group and a 2,5-dioxopyrrolidin-1-yl group. [] The 2,5-dioxopyrrolidin-1-yl group, also known as a succinimide ring, is a five-membered heterocycle containing two carbonyl groups and a nitrogen atom.
4-chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate likely exerts its antiproliferative activity by interacting with the colchicine-binding site of tubulin. [] This interaction disrupts microtubule dynamics, essential for cell division, leading to cell cycle arrest in the G2/M phase and ultimately cell death. [] This mechanism of action is similar to other antimitotic agents that target microtubules, such as vinblastine and paclitaxel. []
Research indicates that 4-chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate and similar compounds hold promise as potential anticancer agents, particularly against cancer cell lines with resistance to conventional antimitotic drugs like vinblastine and paclitaxel. [] This potential stems from their ability to disrupt microtubule dynamics by interacting with the colchicine-binding site. [] Further research is necessary to fully elucidate its efficacy and safety profile.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2